Product packaging for 3-Ethoxy-4-methylaniline hydrochloride(Cat. No.:)

3-Ethoxy-4-methylaniline hydrochloride

Cat. No.: B13169114
M. Wt: 187.66 g/mol
InChI Key: HXMBBZCAWONZRA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is the salt form of 3-Ethoxy-4-methylaniline (CAS 2486-64-8), which has a molecular weight of 151.21 g/mol . As a substituted aniline, this compound serves as a versatile building block in organic synthesis . Substituted anilines are frequently employed in the development of more complex molecules, including pharmaceuticals and heterocyclic compounds . The structure features both an amine and an alkoxy group, making it a potential precursor for reductive alkylation reactions and the synthesis of indazole derivatives, which are significant structures in medicinal chemistry . In a research context, studies on substituted anilines suggest that their biological activity can be influenced by the type and position of substituents. The ethoxy (-OCH2CH3) group is an electron-donating substituent, which can affect the molecule's electronic properties and its interaction with biological systems . The primary amine, particularly when part of the aniline structure, can act as a hydrogen bond donor, which may be a mechanism for interaction with biological membranes or proteins in experimental models . This compound is intended for research applications in chemistry and life sciences only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B13169114 3-Ethoxy-4-methylaniline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-ethoxy-4-methylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6H,3,10H2,1-2H3;1H

InChI Key

HXMBBZCAWONZRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C.Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Nucleophilic Reactivity of the Aniline (B41778) Moiety in 3-Ethoxy-4-methylaniline (B1267182) Hydrochloride

The primary amine group of 3-Ethoxy-4-methylaniline is a key functional group that dictates much of its chemical reactivity. As a nucleophile, the nitrogen atom, with its lone pair of electrons, readily participates in reactions with various electrophiles. The reactivity of this aniline moiety is modulated by the electronic effects of the substituents on the aromatic ring. The ethoxy group (-OEt) and the methyl group (-CH3) are both electron-donating groups (EDGs). wikipedia.org The ethoxy group, in particular, is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect), which outweighs its inductive electron-withdrawing (-I) effect. wikipedia.orgmasterorganicchemistry.com This increased electron density, especially at the ortho and para positions relative to the amine, enhances the nucleophilicity of the nitrogen atom, making it highly reactive towards electrophilic attack. byjus.com

One of the most fundamental reactions of primary anilines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govchemijournal.com This reaction with 3-Ethoxy-4-methylaniline proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. nih.gov

The general synthesis involves reacting equimolar amounts of 3-Ethoxy-4-methylaniline hydrochloride (after neutralization to the free amine) and a suitable aldehyde or ketone in a solvent like ethanol (B145695), often with refluxing to drive the reaction to completion. chemijournal.comderpharmachemica.com The resulting Schiff base contains an azomethine (-C=N-) functional group.

Schiff bases derived from substituted anilines are of significant interest in coordination chemistry as they can act as versatile ligands. derpharmachemica.comfud.edu.ng The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. nih.govfud.edu.ng If the aldehyde or ketone precursor contains other donor atoms (e.g., a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a bidentate or multidentate ligand, chelating to metal ions to form stable metal complexes. derpharmachemica.comajol.info These ligand systems have applications in various fields, including catalysis and material science. chemijournal.com

Table 1: Representative Schiff Base Formation

Reactant 1Reactant 2Product StructureProduct Name
3-Ethoxy-4-methylanilineBenzaldehydeN-(phenylmethylidene)-3-ethoxy-4-methylaniline
3-Ethoxy-4-methylanilineSalicylaldehyde (B1680747)2-[(3-ethoxy-4-methylphenyl)iminomethyl]phenol
3-Ethoxy-4-methylanilineAcetone (B3395972)N-(propan-2-ylidene)-3-ethoxy-4-methylaniline

The nucleophilic character of the aniline nitrogen also allows for the straightforward synthesis of N-alkylated and N-acylated derivatives.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting 3-Ethoxy-4-methylaniline with alkylating agents like alkyl halides. However, a common issue with this method is over-alkylation, leading to mixtures of secondary and tertiary amines. More controlled methods often involve reductive amination or the use of alcohols as alkylating agents in the presence of specific catalysts.

N-Acylation is a widely used reaction for the protection of amino groups or the synthesis of amides, which are important precursors in organic synthesis. nih.govorientjchem.org This transformation is typically accomplished by treating 3-Ethoxy-4-methylaniline with acylating agents such as acyl chlorides or acid anhydrides. orientjchem.org The reaction is generally rapid and high-yielding, often carried out in the presence of a base to neutralize the HCl byproduct when acyl chlorides are used, or under catalyst-free conditions with anhydrides. orientjchem.orgresearchgate.net N-acylbenzotriazoles are also effective acylating agents for this purpose. organic-chemistry.org

Table 2: N-Alkylation and N-Acylation Reactions

Reaction TypeReagentGeneral ConditionsProduct Class
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), SolventN-Alkyl-3-ethoxy-4-methylaniline
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine) or Solvent-freeN-(3-ethoxy-4-methylphenyl)acetamide
N-AcylationAcid Anhydride (B1165640) (e.g., Acetic Anhydride)Solvent-free, Room TemperatureN-(3-ethoxy-4-methylphenyl)acetamide

Transformations Involving the Ethoxy Group

While the aniline moiety is the primary site of reactivity, the ethoxy group can also undergo specific chemical transformations, most notably ether cleavage. Aryl alkyl ethers, such as 3-Ethoxy-4-methylaniline, are generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of the ether oxygen, which converts the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.com This is followed by a nucleophilic attack by a halide ion. For aryl alkyl ethers, the cleavage is regioselective. The nucleophile (e.g., I⁻) will attack the less sterically hindered ethyl group in an Sₙ2-type reaction, rather than the sp²-hybridized carbon of the aromatic ring. libretexts.org Consequently, the cleavage of 3-Ethoxy-4-methylaniline yields a phenol (B47542) and an alkyl halide. This reaction provides a synthetic route to 5-amino-2-methylphenol. Diaryl ethers, in contrast, are resistant to this type of acid cleavage. libretexts.org

Integration of this compound into Complex Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

The Fischer indole (B1671886) synthesis is a classic and powerful method for constructing the indole ring system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.govnih.gov

To utilize 3-Ethoxy-4-methylaniline in a Fischer synthesis, it must first be converted into the corresponding 3-ethoxy-4-methylphenylhydrazine. This is a standard two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced, for example with stannous chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃), to yield the desired phenylhydrazine.

The obtained 3-ethoxy-4-methylphenylhydrazine can then be reacted with a variety of aldehydes or ketones (e.g., acetone, pyruvic acid, cyclohexanone) in the presence of an acid catalyst (such as HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) to induce cyclization and form the corresponding substituted indole. wikipedia.orgbyjus.comsharif.edu The reaction proceeds through a ajol.infoajol.info-sigmatropic rearrangement of the protonated hydrazone (as its enamine tautomer), followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.orgbyjus.com

Quinazolinone derivatives are a significant class of N-heterocycles with a wide range of biological activities. researchgate.net Numerous synthetic strategies exist for their construction. organic-chemistry.org While 3-Ethoxy-4-methylaniline is not a direct precursor in the most common methods, it can be elaborated into a suitable intermediate for quinazolinone synthesis.

A common route to 4(3H)-quinazolinones involves the cyclocondensation of a 2-aminobenzamide (B116534) or a 2-aminobenzoic acid (anthranilic acid) derivative with a one-carbon source like formamide (B127407) or an aldehyde. researchgate.netorganic-chemistry.org Therefore, a plausible synthetic pathway starting from 3-Ethoxy-4-methylaniline would involve the introduction of a carboxyl or amide group at the ortho position to the amine. This could potentially be achieved through methods like directed ortho-metalation followed by carboxylation. Once the corresponding 2-amino-4-ethoxy-5-methylbenzoic acid derivative is formed, it can be cyclized with various reagents. For example, heating with formamide or reacting with an aldehyde followed by oxidation can yield the 7-ethoxy-6-methylquinazolin-4(3H)-one scaffold. organic-chemistry.org

Metal Complexation and Coordination Chemistry of Derived Ligands

Aniline derivatives can be readily converted into more complex ligands for use in coordination chemistry. mdpi.com A common strategy involves the formation of a Schiff base through the condensation of the primary amine of 3-ethoxy-4-methylaniline with an aldehyde or ketone. For instance, reacting 3-ethoxy-4-methylaniline with an aldehyde containing another donor atom, such as 3-ethoxy salicylaldehyde, would produce a bidentate or multidentate Schiff base ligand. researchgate.net

These Schiff base ligands, featuring imine (-C=N-) nitrogen atoms and other potential donor sites (e.g., hydroxyl groups), are excellent chelating agents for a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comresearchgate.net The synthesis of these metal complexes is typically achieved by reacting the ligand with a corresponding metal salt (e.g., CuCl₂·2H₂O) in a suitable solvent like ethanol, often under reflux. mdpi.com

The resulting coordination complexes exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. mdpi.comresearchgate.net These complexes can be characterized using various spectroscopic and analytical techniques, including IR and UV-Vis spectroscopy, and magnetic susceptibility measurements, to elucidate their structural features. mdpi.com

Table 3: Characterization of Transition Metal Complexes with Aniline-Derived Schiff Base Ligands

Metal IonLigand TypeProposed GeometryKey Spectral Data (IR cm⁻¹)Reference
Co(II)Monobasic Bidentate Schiff BaseOctahedralν(C=N): 1611, ν(M-O): 589, ν(M-N): 534 mdpi.com
Ni(II)Monobasic Bidentate Schiff BaseOctahedral- mdpi.com
Cu(II)Bidentate Schiff BaseOctahedral- researchgate.net
Zn(II)Monobasic Bidentate Schiff BaseOctahedral- mdpi.com

This table summarizes typical characteristics of metal complexes formed from ligands derived from aniline precursors, illustrating a potential application for derivatives of 3-ethoxy-4-methylaniline.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations (Single Crystal X-ray Diffraction)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The hydrochloride salt of an aniline (B41778) derivative implies the presence of an ammonium (B1175870) cation (R-NH3+) and a chloride anion (Cl-). This structure is highly conducive to the formation of strong hydrogen bonds. Specifically, the ammonium group can act as a hydrogen bond donor to the chloride anion and potentially to the ethoxy oxygen of a neighboring molecule. These N-H···Cl and N-H···O interactions would be expected to be primary determinants of the crystal packing. While less common, C-H···Cl and C-H···O interactions may also contribute to the supramolecular architecture. The analysis would involve a detailed examination of intermolecular distances and angles to identify and characterize these non-covalent interactions.

Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Crystalline Forms

Quantum Theory of Atoms in Molecules (QTAIM) analysis would offer a deeper, more quantitative understanding of the bonding within the crystal. By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, confirming the presence and characterizing the strength and nature of intermolecular interactions such as hydrogen bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are essential for confirming the molecular structure in solution and can also provide insights into its solid-state properties.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy provides correlational data that is invaluable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For 3-Ethoxy-4-methylaniline (B1267182) hydrochloride, it would show correlations between the aromatic protons on the benzene (B151609) ring, between the methylene (B1212753) and methyl protons of the ethoxy group, and between the methyl protons and the aromatic ring if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups, the methyl group, and the methylene and methyl groups of the ethoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected between the aromatic protons and the carbons of the ethoxy and methyl groups, confirming their connectivity to the aniline ring.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
Aromatic HOther Aromatic H'sAromatic CHOther Aromatic C's, C of methyl group, C of ethoxy group
-O-CH₂- (Ethoxy)-CH₃ (Ethoxy)-O-CH₂-Aromatic C attached to oxygen, -CH₃ of ethoxy group
-CH₃ (Ethoxy)-O-CH₂- (Ethoxy)-CH₃ (Ethoxy)-O-CH₂- of ethoxy group
-CH₃ (Methyl)Aromatic H's (weak, if any)-CH₃ (Methyl)Aromatic C's adjacent to the methyl group
-NH₃⁺Potentially with adjacent aromatic H's (solvent dependent)(No direct C)Aromatic C attached to nitrogen

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy would provide information about the structure and dynamics of 3-Ethoxy-4-methylaniline hydrochloride in its crystalline form. Cross-polarization magic-angle spinning (CP-MAS) experiments would yield high-resolution ¹³C spectra, which could be compared to solution-state spectra to identify any conformational differences. Furthermore, ssNMR can be used to probe intermolecular distances and the nature of hydrogen bonding, complementing the data obtained from X-ray diffraction.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and probing the structural details of a molecule. For this compound, the infrared spectrum would exhibit a complex pattern of absorption bands, each corresponding to a specific molecular vibration.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands to specific stretching, bending, and deformation modes of its constituent functional groups. Due to the hydrochloride form, the anilinic nitrogen would be protonated (NH3+), which significantly influences the vibrational frequencies compared to the free base.

A detailed assignment would require experimental data, but a predictive analysis suggests the following key vibrational modes:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
N-H Stretching (Ammonium Salt)3200 - 2800Broad and strong absorptions due to the symmetric and asymmetric stretching of the N-H bonds in the -NH3+ group.
C-H Stretching (Aromatic)3100 - 3000Multiple weak to medium bands corresponding to the stretching of C-H bonds on the benzene ring.
C-H Stretching (Aliphatic)3000 - 2850Bands associated with the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH3) and ethoxy (-O-CH2-CH3) groups.
N-H Bending (Ammonium Salt)1620 - 1550Asymmetric and symmetric bending (scissoring) vibrations of the -NH3+ group.
C=C Stretching (Aromatic)1600 - 1450A series of bands of varying intensity due to the stretching vibrations within the aromatic ring.
C-H Bending (Aliphatic)1470 - 1370Bending vibrations of the C-H bonds in the methyl and methylene groups.
C-O Stretching (Aryl Ether)1270 - 1230Strong, characteristic band due to the asymmetric stretching of the Ar-O-C bond.
C-N Stretching1300 - 1200Stretching vibration of the C-N bond, influenced by the protonation of the amino group.
C-H Out-of-Plane Bending (Aromatic)900 - 675Bands that are characteristic of the substitution pattern on the benzene ring.

Correlation with Molecular Conformation and Intermolecular Interactions

The precise positions and shapes of the FTIR absorption bands can provide insights into the molecule's conformation and the extent of intermolecular interactions. In the solid state, the hydrochloride salt will form a crystalline lattice with significant intermolecular forces, primarily hydrogen bonding between the ammonium group (-NH3+) and the chloride ion (Cl-).

Hydrogen Bonding: The broadness of the N-H stretching bands in the 3200-2800 cm⁻¹ region is a direct consequence of strong hydrogen bonding. The strength of these interactions can influence the exact peak positions.

Molecular Conformation: The conformation of the ethoxy group (the dihedral angle of the C-C-O-C bond) can affect the vibrational frequencies of the C-O and C-H bonds within this group. Rotational isomers, if present, could lead to the appearance of additional, less intense bands.

Crystal Packing Effects: In the solid state, the way the molecules are packed in the crystal lattice can lead to splitting of certain vibrational bands or shifts in their frequencies compared to the gas phase or solution.

High-Resolution Mass Spectrometry-Based Characterization (e.g., ESI-HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule and studying its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound.

An ESI-HRMS analysis would provide the following information:

Accurate Mass Measurement: The primary result from HRMS is the accurate mass of the molecular ion. For this compound, the positive ion mode would detect the protonated molecule of the free base, [C9H13NO + H]+. The high resolution allows for the determination of the mass with enough accuracy to confirm the elemental composition.

Ion Theoretical m/z
[C9H14NO]+152.1070

Molecular Formula Confirmation: By comparing the experimentally measured accurate mass to the theoretical mass calculated for the expected elemental formula (C9H14NO for the protonated free base), the molecular formula can be confirmed with high confidence.

Fragmentation Analysis: While ESI is a soft ionization technique, fragmentation can be induced (e.g., through collision-induced dissociation, CID) to study the structure of the molecule. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Expected fragmentation pathways for the [C9H14NO]+ ion would likely involve:

Loss of ethylene (B1197577) (C2H4) from the ethoxy group.

Loss of the entire ethoxy group.

Cleavage of the C-N bond.

A detailed analysis of the fragment ions in the MS/MS spectrum would further corroborate the proposed structure of 3-Ethoxy-4-methylaniline.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method, rooted in quantum mechanics, is used to investigate the structural and electronic properties of chemical compounds. DFT calculations allow for the determination of optimized molecular geometries, the analysis of frontier molecular orbitals (HOMO and LUMO), and the mapping of electrostatic potential surfaces, which together provide a detailed picture of the molecule's reactivity and kinetic stability. researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. beilstein-journals.org For 3-Ethoxy-4-methylaniline (B1267182) hydrochloride, the distribution and energies of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For 3-Ethoxy-4-methylaniline hydrochloride, the MEP map would highlight the electron-rich areas around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, and electron-deficient areas, likely around the hydrogen atoms of the ammonium (B1175870) group.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity. These descriptors are derived from the electronic structure and provide insights into global and local reactivity. dergipark.org.tr

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the values of the Fukui functions at different atomic sites, one can identify the atoms that are most susceptible to a specific type of reaction.

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. These are often derived from the Fukui functions and provide a more detailed picture of the molecule's reactive behavior.

Table 2: Global Reactivity Descriptors

Descriptor Formula Description
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Adsorption)

Computational chemistry provides significant insights into the non-covalent interactions that govern the supramolecular assembly and physicochemical properties of this compound. Modeling techniques are employed to understand how individual molecules interact with each other and with their environment.

Adsorption: The adsorption behavior of this compound onto various surfaces can be modeled to predict its environmental fate and design separation processes. Studies on related compounds, such as aniline (B41778) and 4-methylaniline, have shown that adsorption onto polymeric resins can be a complex process involving both physical and chemical interactions. nih.govresearchgate.net The presence of the ethoxy, methyl, and anilinium groups on the aromatic ring of the target molecule dictates its adsorption characteristics.

Theoretical models like the Freundlich or Langmuir isotherms can be used to describe the equilibrium of the adsorption process. nih.govresearchgate.net Computational simulations can further elucidate the binding mechanism at a molecular level. For instance, the anilinium group can interact strongly with negatively charged sites on an adsorbent surface through electrostatic interactions and hydrogen bonding. The aromatic ring can engage in π-π stacking interactions, while the ethoxy and methyl groups contribute to hydrophobic interactions. Studies on similar molecules suggest that the adsorption process can be influenced by factors like temperature and pH, with thermodynamics indicating whether the process is spontaneous or endothermic. nih.gov The kinetics of adsorption, often found to follow pseudo-second-order models for aniline derivatives, indicate that chemisorption can be a rate-limiting step. researchgate.net

Simulations of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational simulations are a powerful tool for interpreting and predicting the spectroscopic properties of this compound, providing a direct link between the molecular structure and its spectral signature.

Vibrational Frequencies: Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For accurate predictions, especially in the solid state, it is often necessary to include intermolecular interactions in the computational model, as these can significantly shift vibrational frequencies. mdpi.com For instance, the N-H stretching vibrations of the anilinium group are highly sensitive to hydrogen bonding. Simulations of related aniline derivatives have shown that methods like B3LYP with appropriate basis sets can yield vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. researchgate.net

Simulated Vibrational Frequencies for 3-Ethoxy-4-methylaniline Moiety

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹)
N-H Stretch Anilinium (-NH₃⁺) 3200 - 3400
C-H Stretch (Aromatic) Benzene (B151609) Ring 3000 - 3100
C-H Stretch (Aliphatic) Methyl (-CH₃), Ethyl (-CH₂CH₃) 2850 - 3000
C=C Stretch Benzene Ring 1450 - 1600
N-H Bend Anilinium (-NH₃⁺) 1500 - 1550
C-N Stretch Aryl-N 1280 - 1350
C-O Stretch Aryl-O-Alkyl Ether 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)

Note: These are typical frequency ranges based on DFT calculations for similar functional groups and are not from a direct simulation of this compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide valuable information for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-donating nature of the ethoxy and methyl groups, combined with the effect of the protonated amino group, influences the chemical shifts of the aromatic protons and carbons. Theoretical calculations can accurately predict these shifts, aiding in the assignment of experimental spectra. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Aromatic C-H (various) 6.8 - 7.5 s, d
-OCH₂CH₃ ~4.1 q
-NH₃⁺ 7.0 - 9.0 (variable) s (broad)
Aromatic-CH₃ ~2.2 s
-OCH₂CH₃ ~1.4 t
¹³C NMR
Aromatic C-NH₃⁺ ~135
Aromatic C-OR ~150
Aromatic C-CH₃ ~130
Aromatic C-H (various) 115 - 125
-OCH₂CH₃ ~64
Aromatic-CH₃ ~16
-OCH₂CH₃ ~15

Note: These values are estimations based on computational studies of substituted anilines and benzenes. ucl.ac.uk Actual experimental values may vary based on solvent and other conditions.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone for separating 3-Ethoxy-4-methylaniline (B1267182) hydrochloride from any related substances. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its impurities.

HPLC and UPLC are the most common methods for the purity and impurity profiling of non-volatile or thermally labile compounds like 3-Ethoxy-4-methylaniline hydrochloride. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component from its process-related impurities and degradation products. researchgate.netpensoft.net

Method development begins with selecting a suitable stationary phase, most commonly a C18 column, which provides effective separation for a wide range of organic molecules. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the desired resolution and peak shape. researchgate.netnih.gov Parameters like buffer pH, mobile phase gradient, column temperature, and flow rate are systematically adjusted to ensure a robust separation. researchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte and its impurities exhibit significant absorbance. researchgate.net

UPLC, utilizing smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; <50 x 2.1 mm, 1.8 µm for UPLC)Provides hydrophobic retention for separation.
Mobile Phase A Phosphate Buffer (e.g., 20 mM, pH 3.0)Controls analyte ionization and peak shape.
Mobile Phase B Acetonitrile or Methanol (B129727)Organic modifier to elute components.
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures with varying polarities.
Flow Rate 1.0 mL/min (HPLC); 0.3-0.5 mL/min (UPLC)Influences retention time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times. researchgate.net
Detection UV at 225 nmWavelength for sensitive detection of the aniline (B41778) moiety. researchgate.net
Injection Volume 5-10 µLAmount of sample introduced into the system.

For the analysis of this compound by GC-MS, direct injection is often problematic due to the compound's salt form and relatively low volatility. Therefore, the analytical approach typically involves either converting the hydrochloride salt to its more volatile free base form or creating a volatile derivative. unl.edujfda-online.com

In a method analogous to the analysis of similar compounds like 3-chloro-4-methylaniline (B146341) hydrochloride, the sample can be made basic to convert the salt to the free base (3-Ethoxy-4-methylaniline). unl.edu This free base is then extracted into an organic solvent before injection into the GC-MS system. unl.edu

Alternatively, derivatization can be employed to enhance volatility and improve chromatographic performance. gcms.cz The primary amine group of the molecule is reactive and can be converted into less polar, more volatile derivatives. jfda-online.com Common derivatization strategies for amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine to form a trimethylsilyl (B98337) (TMS) derivative. gcms.cz

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) form stable and highly volatile trifluoroacetamide (B147638) derivatives. jfda-online.comgcms.cz

The resulting derivatives are then analyzed by GC-MS, where the gas chromatograph separates the components and the mass spectrometer provides identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. unl.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

Reagent ClassExample ReagentDerivative FormedKey Advantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) etherReagent and byproducts are volatile. gcms.cz
Acylation TFAA (Trifluoroacetic Anhydride)TrifluoroacetamideHighly volatile derivatives, good for trace analysis with Electron Capture Detection (ECD). gcms.cz
Acylation MBTFA (N-methyl-bis(trifluoroacetamide))TrifluoroacetamideByproduct is stable and volatile, does not interfere with GC analysis. gcms.cz
Alkylation TMAH (Trimethylanilinium Hydroxide)Methyl amideOften used for drugs and can be performed directly in the GC injection port (flash alkylation). jfda-online.comgcms.cz

Method Validation Parameters

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. wjarr.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness. demarcheiso17025.comeuropa.eu

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. For a purity assay, this is demonstrated by showing that the peaks of interest are well-resolved from any other peaks.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. europa.eu This is typically evaluated across a range of 80% to 120% of the target concentration for an assay. demarcheiso17025.comeuropa.eu A minimum of five concentration levels is recommended, and the correlation coefficient (r²) should ideally be ≥ 0.999. demarcheiso17025.comeuropa.eu

Accuracy: Accuracy reflects the closeness of the test results to the true value. wjarr.com It is often determined by applying the method to samples with a known concentration of the analyte (e.g., spiked samples) and expressing the result as percent recovery. europa.eu The ICH recommends assessing accuracy using a minimum of nine determinations over three concentration levels covering the specified range. europa.eu

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. wjarr.com It is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). demarcheiso17025.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Examples of variations include changes in mobile phase pH, column temperature, or flow rate.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

ParameterTestAcceptance Criteria
Linearity Correlation Coefficient (r²)≥ 0.999 demarcheiso17025.com
Accuracy Recovery98.0% - 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD)≤ 2%
Range Assay of Active Substance80% - 120% of test concentration europa.eu
Limit of Quantitation (LOQ) Signal-to-Noise RatioTypically 10:1
Limit of Detection (LOD) Signal-to-Noise RatioTypically 3:1

Stability Studies and Degradation Pathway Analysis

Stability studies are essential to determine the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. nih.gov Forced degradation, or stress testing, is a key part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to generate potential degradation products. nih.gov This helps in understanding the degradation pathways and validating the analytical method's ability to separate degradants from the parent compound. nih.gov

Typical forced degradation conditions include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to investigate susceptibility to hydrolysis.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess oxidative stability. nih.gov

Thermal Degradation: Exposing the solid compound and solutions to high temperatures to evaluate thermal stability.

Photodegradation: Exposing the compound to light sources (e.g., UV and visible light) according to ICH guidelines to test for photostability.

A crucial aspect of these studies is mass balance , which involves accounting for the decrease in the parent compound's concentration against the increase in the concentration of all degradation products. A good mass balance indicates that all significant degradants have been detected by the analytical method.

Table 4: Standard Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)To identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)To identify base-labile degradation products.
Oxidation 3-30% H₂O₂, room temperatureTo identify products of oxidation. nih.gov
Thermal Dry heat (e.g., 105°C) or solution at 60-80°CTo assess intrinsic thermal stability.
Photolytic UV and visible light exposure (ICH Q1B)To assess light sensitivity and identify photoproducts.

Structure Elucidation of Minor Components and Degradants

Once minor components (process impurities or degradants) are detected and separated using a chromatographic method, the next critical step is to determine their chemical structures. This process, known as structure elucidation, typically involves a combination of advanced analytical techniques.

The initial investigation often uses hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with the LC system, can provide the accurate mass of the impurity. This information is used to determine its elemental composition and molecular formula. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the impurity ion, providing valuable structural information based on the resulting fragmentation pattern. nih.gov

For unambiguous structure confirmation, isolation of the impurity is often necessary, which can be achieved using preparative HPLC. conicet.gov.ar The isolated compound is then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govconicet.gov.ar A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectroscopy, allows for the complete mapping of the molecule's carbon-hydrogen framework and definitive confirmation of its structure. conicet.gov.ar

Applications of 3 Ethoxy 4 Methylaniline Hydrochloride in Chemical Research and Development

Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are fundamental building blocks in organic synthesis, prized for their role in constructing a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and natural product analogs. ubc.casciencedaily.com The presence of the primary amine group allows for a multitude of reactions, such as diazotization, acylation, and condensation, which are pivotal in the assembly of intricate molecular architectures.

The synthesis of natural product analogs is a critical area of medicinal chemistry, aimed at developing new therapeutic agents with improved efficacy and pharmacokinetic properties. Heterocyclic compounds, which are prevalent in natural products, are often synthesized using aniline (B41778) derivatives as starting materials. ijnrd.org The structural motif of 3-ethoxy-4-methylaniline (B1267182) hydrochloride can be incorporated into larger, more complex structures that mimic the bioactive core of natural products. The specific arrangement of substituents on the aromatic ring can influence the biological activity of the resulting analogs.

Aniline derivatives are key intermediates in the production of a wide range of agrochemicals, including herbicides, pesticides, and fungicides. The structural analog, 3-chloro-4-methylaniline (B146341), is a known intermediate in the manufacture of the herbicide chlortoluron. This highlights the potential of similarly substituted anilines, such as 3-ethoxy-4-methylaniline, in the agrochemical industry.

The synthesis of these agrochemicals often involves the conversion of the aniline group into a urea, carbamate, or other functional group that imparts the desired biological activity. The specific substituents on the aniline ring are critical for the compound's efficacy, selectivity, and environmental persistence. Research in this area focuses on creating new derivatives with improved performance and reduced environmental impact.

Applications in Dye Chemistry and Photography

The chromophoric properties of molecules derived from aniline have made them central to the dye industry for over a century. The diazotization of the primary amine group of anilines, followed by coupling with an electron-rich aromatic compound, is the fundamental reaction for the synthesis of azo dyes. unb.caijirset.comuomustansiriyah.edu.iq These dyes are known for their vibrant colors and are used extensively in the textile, food, and printing industries. The specific color of the azo dye is determined by the substitution pattern of both the aniline (the diazo component) and the coupling component.

Derivatives of 3-ethoxy-4-methylaniline can be utilized to produce a range of colors. The ethoxy and methyl groups can influence the hue, intensity, and fastness properties of the resulting dyes. For example, styryl dyes, which are known for their fluorescence and are used in advanced optical applications, often incorporate substituted aniline moieties as electron-donating groups. researchgate.net

In the realm of photography, certain aromatic amines have been investigated for their antioxidant properties in color photographic developers. dtic.mil These developers are susceptible to aerial oxidation, which can degrade their performance. The inclusion of specific aniline derivatives can help to stabilize the developer solution, thereby extending its useful life. While not a direct application in image formation, this use as a stabilizer is crucial for the consistency and reliability of the photographic process.

Development of Coordination Polymers and Related Materials

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. nih.gov These materials have attracted significant interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing. The ability of a ligand to coordinate to a metal center is a key factor in the formation of these polymers.

3-Ethoxy-4-methylaniline hydrochloride can be readily converted into ligands suitable for the construction of coordination polymers. A common approach is to synthesize a Schiff base by condensing the aniline with an aldehyde, such as salicylaldehyde (B1680747) or a derivative thereof. mdpi.com The resulting Schiff base ligand contains both nitrogen and oxygen donor atoms that can coordinate to a variety of metal ions. The ethoxy and methyl substituents on the aniline part of the ligand can influence the steric and electronic environment around the metal center, which in turn affects the structure and properties of the resulting coordination polymer. researchgate.net

Ligand Type Derived from AnilinePotential Metal IonsResulting Material
Schiff BaseCu(II), Ni(II), Co(II), Zn(II)Coordination Polymers, Metal-Organic Frameworks
Azo-containing LigandZn(II), Cd(II)Luminescent Coordination Polymers
Polymerized Aniline Derivative-Conductive Polymers

Potential in Catalysis Research via Derived Schiff Base Metal Complexes

Schiff base metal complexes are not only important in the construction of coordination polymers but are also widely studied for their catalytic activity. acs.orgresearchgate.netmdpi.com These complexes can catalyze a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. epa.gov The catalytic activity is often dependent on the nature of the metal ion and the structure of the Schiff base ligand.

Schiff bases derived from 3-ethoxy-4-methylaniline can be used to prepare a range of metal complexes with potential catalytic applications. For example, cobalt-Schiff base complexes have been shown to catalyze the oxidation of anilines. acs.org The electronic properties of the Schiff base ligand, which are influenced by the ethoxy and methyl substituents, can modulate the redox potential of the metal center and thereby tune the catalytic activity of the complex. Research in this area is focused on developing new and efficient catalysts for a variety of chemical transformations, with an emphasis on green and sustainable chemistry. acs.org

Catalytic ReactionMetal in Schiff Base ComplexSubstrate
OxidationCobalt(II)Anilines
Claisen–Schmidt CondensationCopper(II)Aldehydes and Ketones
Redox and Hydrolysis ReactionsVarious Transition MetalsOrganic and Inorganic Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.